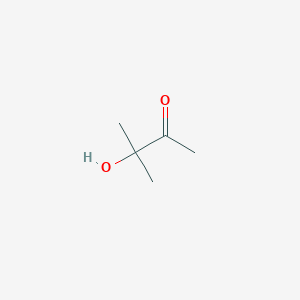

3-Hydroxy-3-methyl-2-butanone

Description

Properties

IUPAC Name |

3-hydroxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5(2,3)7/h7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDRWEVUODOUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870468 | |

| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Hydroxy-3-methyl-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-22-0 | |

| Record name | 3-Hydroxy-3-methyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXY-3-METHYL-2-BUTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-ethylbutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-3-methyl-2-butanone: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Hydroxy-3-methyl-2-butanone (CAS No. 115-22-0). The information is compiled from various scientific sources to support research and development activities. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Additionally, this guide includes visualizations of the chemical structure, a typical synthesis workflow, and its role in a key biological pathway, all rendered using the DOT language for clarity and precision.

Chemical Identity and Properties

This compound, also known as dimethylacetylcarbinol or methylacetoin, is a secondary alpha-hydroxy ketone.[1][2] It is a clear, colorless to light yellow liquid.[1][2] This compound serves as a valuable intermediate in organic synthesis and has applications as a photoinitiator in UV-curable coatings.[1][3] As an α-hydroxy ketone, its hydroxyl and carbonyl groups offer versatile reactivity for creating a variety of other functional groups, making it a useful synthon in the preparation of more complex molecules.[1][3]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 115-22-0[4][5][6][7] |

| Molecular Formula | C5H10O2[4][5][6][7] |

| Molecular Weight | 102.13 g/mol [7] |

| IUPAC Name | 3-Hydroxy-3-methylbutan-2-one[1] |

| Synonyms | Dimethylacetylcarbinol, 3-Methylacetoin, Acetyldimethylcarbinol, 2-Hydroxy-2-methyl-3-butanone[2][5] |

| InChI | 1S/C5H10O2/c1-4(6)5(2,3)7/h7H,1-3H3[4] |

| InChIKey | BNDRWEVUODOUDW-UHFFFAOYSA-N[4] |

| SMILES | CC(=O)C(C)(C)O[4] |

Physicochemical Properties

| Property | Value |

| Appearance | Clear colorless to light yellow liquid[1][2] |

| Boiling Point | 140-141 °C (lit.)[1][4] |

| Density | 0.971 g/mL at 25 °C (lit.)[1][4] |

| Refractive Index (n20/D) | 1.415 (lit.)[1][4] |

| Flash Point | 42 °C (107.6 °F) - closed cup[4] |

| Solubility | Soluble in chloroform[1] |

| Vapor Pressure | 1.03 mmHg at 25°C[2] |

Chemical Structure

The structure of this compound features a four-carbon chain with a ketone at the second position and a hydroxyl group and two methyl groups at the third position.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: In a typical ¹H NMR spectrum, one would expect to see a singlet for the methyl protons adjacent to the carbonyl group, a singlet for the two equivalent methyl protons on the tertiary carbon, and a singlet for the hydroxyl proton. The exact chemical shifts can vary based on the solvent used.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon (typically in the 205-220 ppm range), the quaternary carbon bearing the hydroxyl group, the carbon of the acetyl methyl group, and the carbons of the two equivalent methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O (carbonyl) stretching vibration, typically around 1700-1725 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the hydroxyl group would also be present, generally in the region of 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z = 102. Fragmentation patterns would likely involve the loss of methyl and acetyl groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydration of 2-methyl-3-butyn-2-ol.[1][3]

Materials:

-

2-methyl-3-butyn-2-ol (1.0 mol, 84g)

-

Concentrated sulfuric acid (98 wt%, 19 mL)

-

Yellow mercury oxide (13g)

-

Deionized water (100 mL)

-

Ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Preparation: Slowly add 19 mL of concentrated sulfuric acid to 100 mL of water in a flask with cooling. To this acidic solution, add 13 g of yellow mercury oxide over a period of 1.5 hours.

-

Reaction: Heat the mercury oxide-containing sulfuric acid solution to 65-75 °C. Add 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol dropwise to the solution while maintaining the temperature between 65-75 °C.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 65-75 °C for 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature and perform suction filtration to remove any solids.

-

Extraction: Extract the filtrate with ether (3 x 20 mL).

-

Washing: Wash the combined organic phases with water and then with a sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate the filtrate by rotary evaporation.

-

Purification: Purify the crude product by distillation, collecting the fraction at 140 °C to obtain this compound as a light yellow liquid.[1][3]

Biological Significance

This compound is an intermediate in the 2,3-butanediol pathway, which is significant in certain microorganisms. For instance, in the plant pathogen Pectobacterium carotovorum, this pathway is linked to its virulence. The production of 3-hydroxy-2-butanone (acetoin) can lead to a more alkaline environment, which enhances the activity of pectate lyases, enzymes that degrade plant cell walls and contribute to soft rot disease.

Safety and Handling

This compound is a flammable liquid and vapor.[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4] Store in a tightly closed container in a cool, dry place designated for flammable liquids.[8] In case of skin contact, wash immediately with soap and plenty of water.[8] If inhaled, move to fresh air.[8]

This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the accuracy or completeness of the information. Users should conduct their own assessments and follow all applicable safety guidelines.

References

- 1. This compound | 115-22-0 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. MiMeDB: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342) [mimedb.org]

- 7. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Natural Occurrence and Sources of 3-Hydroxy-3-methyl-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of the α-hydroxy ketone, 3-Hydroxy-3-methyl-2-butanone. This document details its presence in various natural products, outlines the biosynthetic pathways responsible for its formation, and provides detailed experimental protocols for its detection and quantification.

Natural Occurrence of this compound

This compound, also known as methylacetoin, is a naturally occurring volatile organic compound that contributes to the characteristic aroma and flavor of a variety of foods and beverages. Its presence is most notable in fermented products, where it is a metabolic byproduct of microbial activity. The compound has also been identified as a volatile component in certain fruits.

Quantitative Data on Natural Occurrence

The following table summarizes the reported concentrations of this compound and its closely related isomer, 3-hydroxy-2-butanone (acetoin), in various natural sources. It is important to note that concentrations can vary significantly based on factors such as the specific cultivar, fermentation conditions, and analytical methods employed.

| Natural Source | Compound | Concentration Range (µg/L unless otherwise noted) | Reference(s) |

| Fermented Foods | |||

| Yogurt (Cow Milk) | 3-Hydroxy-2-butanone (Acetoin) | 30,460 ± 650 | [1] |

| Yogurt (Buffalo Milk) | 3-Hydroxy-2-butanone (Acetoin) | 1,650 ± 340 | [1] |

| Yogurt (General) | 3-Methyl-2-butanone | 7,200 ± 590 | [1] |

| Cheese (General) | 3-Hydroxy-2-butanone (Acetoin) | Present, but not quantified | [2] |

| Beverages | |||

| Lager Beer | This compound | Present, but not quantified | [3] |

| Cherry Wine | 3-Hydroxy-2-butanone (Acetoin) | Present, but not quantified | [4][5] |

| Fruits | |||

| Raspberry | 3-Hydroxy-2-butanone (Acetoin) | Present, but not quantified | |

| Rubus corchorifolius L. f. Fruit | 3-Hydroxy-2-butanone (Acetoin) | Present, but not quantified | [4] |

Biosynthesis of this compound

The primary route for the biosynthesis of this compound in microorganisms is through the 2,3-butanediol pathway. This metabolic pathway is prevalent in various bacteria and yeasts, including species of Lactococcus, Pectobacterium, and Saccharomyces. The key steps involve the conversion of pyruvate, a central metabolite in glycolysis.

The pathway is initiated by the enzyme acetolactate synthase, which catalyzes the condensation of two pyruvate molecules to form α-acetolactate. Subsequently, α-acetolactate is decarboxylated by acetolactate decarboxylase to yield acetoin (3-hydroxy-2-butanone). While the direct enzymatic synthesis of this compound is less commonly detailed, it is understood to be a closely related metabolite, likely arising from variations in the substrate specificity of the enzymes involved or through subsequent modification of acetoin.

Below is a diagram illustrating the core biosynthetic pathway leading to the formation of acetoin, a key precursor and structural analog of this compound.

Caption: Biosynthetic pathway of acetoin.

Experimental Protocols for Analysis

The analysis of this compound in natural matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME). This approach is well-suited for the detection of volatile and semi-volatile organic compounds in complex samples.

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in a food or beverage matrix. Optimization of specific parameters may be required depending on the sample type and instrumentation.

1. Sample Preparation:

-

Liquid Samples (e.g., Beer, Wine):

-

Transfer 5 mL of the degassed sample into a 20 mL headspace vial.

-

Add 1 g of sodium chloride to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

-

Add an appropriate internal standard (e.g., 2-methyl-3-heptanone) at a known concentration.

-

Immediately seal the vial with a PTFE/silicone septum.

-

-

Solid/Semi-solid Samples (e.g., Yogurt, Fruit Puree):

-

Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

-

Add 3 mL of deionized water and 1 g of sodium chloride.

-

Add an appropriate internal standard at a known concentration.

-

Immediately seal the vial with a PTFE/silicone septum.

-

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.

-

Equilibration: Incubate the sealed vial at 40-60°C for 15-30 minutes to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the sample vial for 30-60 minutes at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the GC inlet, heated to 250°C, for 3-5 minutes to desorb the analytes.

-

GC Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is suitable for separating polar volatile compounds.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 5°C/minute.

-

Ramp to 240°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

4. Data Analysis and Quantification:

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Below is a workflow diagram illustrating the key steps in the HS-SPME-GC-MS analysis.

Caption: HS-SPME-GC-MS workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and analysis of new α- and β-hydroxy ketones related to the formation of 3-methyl-2,4-nonanedione in musts and red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-hydroxy-3-methyl-2-butanone, 3393-64-4 [thegoodscentscompany.com]

The Biosynthesis of 3-Hydroxy-3-methyl-2-butanone in Yeast: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methyl-2-butanone, also known as acetoin, is a volatile organic compound with a characteristic buttery flavor and aroma. In yeast, particularly Saccharomyces cerevisiae, it is a key intermediate in the 2,3-butanediol pathway, which is linked to the biosynthesis of the branched-chain amino acids valine and isoleucine. The production of acetoin is of significant interest in the food and beverage industries for its contribution to flavor profiles and is also a valuable chiral building block for the synthesis of various chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in yeast, detailing the enzymes, metabolic routes, and relevant experimental methodologies.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in yeast primarily originates from pyruvate, a central metabolite derived from glycolysis. The pathway involves a series of enzymatic and non-enzymatic reactions, with a key intermediate being α-acetolactate.

Formation of α-Acetolactate from Pyruvate

The first committed step in the pathway is the condensation of two molecules of pyruvate to form one molecule of (S)-α-acetolactate. This reaction is catalyzed by the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[1][2] In Saccharomyces cerevisiae, the catalytic subunit of this enzyme is encoded by the ILV2 gene and is located in the mitochondria.[3][4][5] The activity of acetolactate synthase is a critical control point in the pathway and is subject to feedback inhibition by the end-product amino acids, valine and isoleucine.[2]

Conversion of α-Acetolactate to this compound (Acetoin)

There are two primary routes for the conversion of α-acetolactate to acetoin in yeast:

-

The Diacetyl Reduction Pathway: α-acetolactate that is exported from the mitochondria to the cytosol can undergo spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl (2,3-butanedione).[1][6] This reaction is favored by aerobic conditions and lower pH.[7] Diacetyl is then reduced to (R)-acetoin by the action of various NADH- or NADPH-dependent diacetyl reductases .[7][8] Several enzymes in yeast exhibit diacetyl reductase activity, including butanediol dehydrogenase (Bdh1).[8][9][10]

-

The α-Acetolactate Decarboxylase (ALDC) Pathway: Some microorganisms possess the enzyme α-acetolactate decarboxylase (ALDC) , which directly catalyzes the decarboxylation of α-acetolactate to acetoin, bypassing the formation of diacetyl.[11][12][13] While Saccharomyces cerevisiae does not naturally possess a highly active ALDC for this purpose, this enzyme, often from bacterial sources like Bacillus subtilis, has been widely expressed in metabolically engineered yeast strains to enhance acetoin production and prevent the formation of the off-flavor compound diacetyl.[2][13][14][15]

Further Metabolism of this compound

Acetoin can be further reduced to 2,3-butanediol by butanediol dehydrogenase (BDH) , an enzyme that is typically NADH-dependent in yeast and encoded by the BDH1 gene.[9][13][16] This reaction is reversible, but the equilibrium generally favors the formation of 2,3-butanediol.[10] In some engineered strains, the deletion of BDH1 is a key strategy to increase the accumulation of acetoin.[2][13]

The following diagram illustrates the core biosynthetic pathway of this compound in yeast.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound in yeast.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Gene | Organism | Substrate | Km | Vmax or kcat | Cofactor | Reference(s) |

| Acetolactate Synthase | ILV2 | S. cerevisiae | Pyruvate | 8.6 mM (catalytic subunit only) | - | Thiamine diphosphate, Mg2+, FAD | [3] |

| Acetolactate Synthase | ILV2 | S. cerevisiae | Pyruvate | 18.1 mM (with regulatory subunit) | - | Thiamine diphosphate, Mg2+, FAD | [3] |

| Diacetyl Reductase ((R)-acetoin forming) | - | S. cerevisiae | Diacetyl | - | - | NADH | [8][10] |

| Butanediol Dehydrogenase | BDH1 | S. cerevisiae | Acetoin | - | - | NADH | [9] |

Table 2: Intracellular Metabolite Concentrations in S. cerevisiae

| Metabolite | Condition | Concentration (μmol/g dry cell weight) | Reference(s) |

| Pyruvate | Glucose-limited chemostat (D=0.29 h-1) | ~1.5 | [17] |

| Pyruvate | Steady state, 50 mM extracellular glucose | ~12-20 mM (intracellular) | [18] |

| α-Acetolactate | Lager beer fermentation (peak) | ~150 mg/L (extracellular) | [19] |

| ATP | Glucose-limited chemostat (D=0.1 h-1) | 2-fold higher at 12°C vs 30°C | [10] |

Table 3: Production of this compound (Acetoin) in Metabolically Engineered S. cerevisiae

| Strain Engineering Strategy | Fermentation Mode | Glucose (g/L) | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference(s) |

| Overexpression of alsS & alsD (B. subtilis), deletion of BDH1, overexpression of noxE (L. lactis) | Fed-batch | - | 100.1 | 0.44 | - | [2][13] |

| Overexpression of alsS, alsD (B. subtilis), noxE (L. lactis), deletion of ARA1, YPR1, ORA1 | - | - | 101.3 | 0.49 (96% of theoretical max) | - | [14] |

| Overexpression of GPD1, deletion of ALD6 | Batch | 200 | 9.5 | - | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in yeast.

Preparation of Yeast Cell Extracts for Enzyme Assays

This protocol describes the preparation of crude cell extracts from Saccharomyces cerevisiae suitable for enzymatic activity measurements.[20]

Materials:

-

Yeast Peptone Dextrose Adenine (YPDA) medium

-

Potassium phosphate buffer (25 mM, pH 8.0)

-

Lysis buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 100 mM NaCl, 10 mM β-mercaptoethanol, 1x protease inhibitor cocktail

-

Glass beads (0.5 mm diameter)

-

Microcentrifuge

-

Vortex mixer

Procedure:

-

Grow a yeast culture in YPDA medium overnight at 30°C with shaking.

-

Inoculate 50 mL of fresh YPDA medium with the overnight culture to an OD600 of approximately 0.1.

-

Grow the culture at 30°C with vigorous shaking until it reaches an OD600 of 0.5–1.0.

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold sterile water and once with ice-cold potassium phosphate buffer.

-

Resuspend the cell pellet in 1 mL of ice-cold lysis buffer.

-

Add an equal volume of acid-washed glass beads to the cell suspension.

-

Disrupt the cells by vortexing for 10 cycles of 1 minute of vortexing followed by 1 minute on ice.

-

Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (crude cell extract) to a new pre-chilled tube.

-

Determine the protein concentration of the extract using a Bradford assay or a similar method. The extract is now ready for enzyme assays.

Assay for Acetolactate Synthase (ALS) Activity

This colorimetric assay is based on the conversion of the product, α-acetolactate, to acetoin, which can be quantified.[12][15]

Materials:

-

MES buffer (0.05 M, pH 6.0)

-

Sodium pyruvate solution (100 mM in MES buffer)

-

Thiamine diphosphate (ThDP) solution (10 mM)

-

MgCl2 solution (100 mM)

-

FAD solution (1 mM)

-

Sulfuric acid (H2SO4), 6 N

-

Creatine solution (0.5% w/v)

-

α-Naphthol solution (5% w/v in 2.5 N NaOH)

-

Acetoin standard solutions

-

Yeast cell extract (prepared as described above)

Procedure:

-

Prepare a reaction mixture containing: 50 µL of 0.05 M MES buffer (pH 6.0), 10 µL of 100 mM sodium pyruvate, 10 µL of 10 mM ThDP, 10 µL of 100 mM MgCl2, and 10 µL of 1 mM FAD.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the yeast cell extract.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 6 N H2SO4.

-

Incubate at 60°C for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

-

Add 100 µL of 0.5% creatine solution and 100 µL of 5% α-naphthol solution.

-

Incubate at room temperature for 20 minutes to allow for color development.

-

Measure the absorbance at 522 nm.

-

Prepare a standard curve using known concentrations of acetoin and use it to determine the amount of acetoin produced in the enzymatic reaction.

-

One unit of ALS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method allows for the quantification of volatile compounds, including acetoin, from a liquid fermentation sample.[21][22][23][24][25]

Materials:

-

Headspace vials (20 mL) with magnetic screw caps and septa

-

Sodium chloride (NaCl) or other salting-out agent

-

Internal standard (e.g., 2,3-butanediol-d6 or other suitable deuterated standard)

-

GC-MS system equipped with a headspace autosampler and a suitable capillary column (e.g., DB-WAX or equivalent polar column)

Procedure:

-

Sample Preparation:

-

Collect a sample of the yeast fermentation broth.

-

Centrifuge the sample to remove yeast cells (e.g., 10,000 x g for 10 minutes).

-

Transfer a precise volume of the supernatant (e.g., 5 mL) to a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

Add a saturating amount of NaCl (e.g., 2 g) to increase the volatility of the analytes.

-

Immediately seal the vial with a magnetic screw cap.

-

-

HS-GC-MS Analysis:

-

Headspace Incubation: Incubate the vial at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) with agitation to allow the volatile compounds to partition into the headspace.

-

Injection: Automatically inject a specific volume of the headspace (e.g., 1 mL) into the GC-MS system.

-

GC Separation: Use a temperature program to separate the volatile compounds. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 180°C at 5°C/minute.

-

Hold at 180°C for 5 minutes.

-

-

MS Detection: Operate the mass spectrometer in scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity. The characteristic ions for this compound (acetoin) can be used for quantification.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of this compound of known concentrations, prepared in a similar matrix to the samples.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

Conclusion

The biosynthesis of this compound in yeast is a well-characterized pathway with significant implications for both fundamental metabolic research and industrial biotechnology. A thorough understanding of the enzymes involved, their regulation, and the alternative metabolic routes provides a strong foundation for the rational design of yeast cell factories for the enhanced production of this valuable compound. The experimental protocols outlined in this guide offer robust methods for the characterization and quantification of this pathway, enabling researchers to further explore and engineer the production of this compound in yeast.

References

- 1. foodb.ca [foodb.ca]

- 2. Efficient production of acetoin in Saccharomyces cerevisiae by disruption of 2,3-butanediol dehydrogenase and expression of NADH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. ILV2 | SGD [yeastgenome.org]

- 6. uniprot.org [uniprot.org]

- 7. cibd.org.uk [cibd.org.uk]

- 8. Diacetyl reductase ((R)-acetoin forming) - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. alpha-Acetolactate decarboxylase from Bacillus brevis expressed in Bacillus subtilis [fao.org]

- 13. Efficient production of acetoin in Saccharomyces cerevisiae by disruption of 2,3-butanediol dehydrogenase and expression of NADH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-yield production of (R)-acetoin in Saccharomyces cerevisiae by deleting genes for NAD(P)H-dependent ketone reductases producing meso-2,3-butanediol and 2,3-dimethylglycerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fao.org [fao.org]

- 16. Engineering of 2,3-butanediol dehydrogenase to reduce acetoin formation by glycerol-overproducing, low-alcohol Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination and quantitative analysis of acetoin in beer with headspace sampling-gas chromatography [agris.fao.org]

- 24. researchgate.net [researchgate.net]

- 25. Method for the simultaneous assay of diacetyl and acetoin in the presence of alpha-acetolactate: application in determining the kinetic parameters for the decomposition of alpha-acetolactate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Hydroxy-3-methyl-2-butanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-3-methyl-2-butanone (also known as dimethylacetylcarbinol), a key organic compound with applications in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Registry Number: 115-22-0[1]

-

Molecular Formula: C₅H₁₀O₂[1]

-

Molecular Weight: 102.1317 g/mol [1]

-

Boiling Point: 140-141 °C[2]

-

Density: 0.971 g/mL at 25 °C[2]

-

Refractive Index: n20/D 1.415[2]

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| Data not explicitly available in search results | CDCl₃[3] |

Note: While search results confirm the existence of ¹H NMR spectra for this compound, specific chemical shift and multiplicity data were not available.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | C1 (CH₃-C=O) |

| Data not explicitly available in search results | C2 (C=O) |

| Data not explicitly available in search results | C3 (C-OH) |

| Data not explicitly available in search results | C4, C5 (C(CH₃)₂) |

Note: Search results indicate the availability of ¹³C NMR data, but specific chemical shifts were not provided. The assignments are based on the known structure of the molecule.[4][5]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3450 (broad) | O-H stretch (alcohol) |

| ~2980 | C-H stretch (alkane) |

| ~1710 | C=O stretch (ketone) |

| ~1370 | C-H bend (alkane) |

| ~1150 | C-O stretch (tertiary alcohol) |

Note: The exact values can vary based on the sample preparation method (e.g., liquid film, KBr disc, or solution). The data is a general representation based on typical functional group frequencies.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 102 | [M]⁺ (Molecular Ion) |

| 87 | [M - CH₃]⁺ |

| 59 | [C₃H₇O]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Note: The fragmentation pattern is consistent with the structure of a ketol. The base peak at m/z 43 is characteristic of an acetyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 90 MHz or higher).[3]

-

Data Acquisition:

-

For ¹H NMR, the spectrum is acquired over a range of approximately 0-12 ppm.

-

For ¹³C NMR, the spectrum is acquired over a range of approximately 0-220 ppm.

-

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Solution: The compound is dissolved in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a sample cell with salt windows.[6]

-

-

Instrumentation: The sample is placed in the beam path of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the salt plates (or solvent) is first recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

-

Ionization: The sample molecules are ionized, commonly using electron ionization (EI), where high-energy electrons bombard the sample.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

3-Hydroxy-3-methyl-2-butanone: A Technical Guide to its Toxicological Profile and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data for 3-Hydroxy-3-methyl-2-butanone is limited in publicly accessible literature. Many safety data sheets indicate that the toxicological properties of this specific substance have not been fully investigated.[1] This guide summarizes the available information and outlines standard toxicological testing methodologies that would be applied to fully characterize its safety profile. Much of the detailed toxicological information available is for the structurally related compound, 2-butanone (methyl ethyl ketone, MEK), for which 3-hydroxy-2-butanone is a known metabolite.[2][3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to assessing its toxicological potential.

| Property | Value | Reference |

| CAS Number | 115-22-0 | [4][5][6][7] |

| Molecular Formula | C₅H₁₀O₂ | [4][5][7] |

| Molecular Weight | 102.13 g/mol | [4][5][6][7] |

| Appearance | Colorless to light yellow liquid | [1][8] |

| Boiling Point | 140 - 141 °C at 760 mmHg | [1] |

| Flash Point | 42 °C (107.6 °F) | [1] |

| Specific Gravity | 0.970 | [1] |

| Vapor Density | 3.52 | [1] |

Toxicological Data Summary

The available toxicological data for this compound is sparse. The following table summarizes the general statements found in safety data sheets. No quantitative data (e.g., LD50, NOAEL) from specific studies were found in the public domain.

| Endpoint | Summary of Findings | Citations |

| Acute Toxicity | No acute toxicity information is available for this product. Overexposure may cause headache, dizziness, tiredness, nausea, and vomiting. | [1] |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | |

| Eye Damage/Irritation | Not classified as an eye irritant. | |

| Respiratory or Skin Sensitization | No information available. | [1] |

| Germ Cell Mutagenicity | No information available. | [1] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | |

| Reproductive Toxicity | No information available. | [1] |

| Specific Target Organ Toxicity (Single Exposure) | None known. | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | None known. | [1] |

| Aspiration Hazard | No information available. | [1] |

Standard Experimental Protocols for Toxicological Assessment

While specific data for this compound is lacking, the following sections describe the standard methodologies for key toxicological endpoints that would be used to assess its safety.

Genotoxicity Assays

A battery of genotoxicity tests is typically required to assess the potential of a substance to cause genetic damage.

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid and thus grow on a selective medium.

-

Methodology:

-

The test substance, at various concentrations, is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal agar medium.

-

After incubation for 48-72 hours, the number of revertant colonies is counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.[9][10][11]

-

-

Principle: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[12][13]

-

Methodology:

-

Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation.[12]

-

Cells are treated for a short duration (e.g., 3-6 hours) or a longer duration (e.g., 24 hours).

-

A spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

Metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[9]

-

A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.[9]

-

-

Principle: This test detects damage to chromosomes or the mitotic spindle by identifying micronuclei in developing erythrocytes. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[14][15][16][17]

-

Methodology:

-

Rodents (typically mice or rats) are administered the test substance, usually via the intended route of human exposure, at three or more dose levels.[14]

-

Bone marrow or peripheral blood is collected at appropriate time points after the final dose.[14]

-

The cells are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

-

A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates a genotoxic effect.[14]

-

Repeated Dose Toxicity Studies

These studies are designed to evaluate the adverse effects of a substance following repeated administration over a prolonged period. A 28-day or 90-day study in rodents is common.

-

Methodology:

-

Dose Selection: A preliminary dose-range finding study is often conducted to determine appropriate dose levels for the main study.

-

Animal Dosing: The test substance is administered daily to groups of animals (e.g., rats) at three or more dose levels for a specified period (e.g., 28 or 90 days). A control group receives the vehicle only.

-

In-Life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

-

Data Analysis: The data are analyzed to identify any treatment-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).

-

Metabolism and Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicological data. As 3-hydroxy-2-butanone is a metabolite of 2-butanone, the metabolic pathway of 2-butanone is relevant.[2][3]

In rats and guinea pigs, 2-butanone is metabolized via oxidation to 3-hydroxy-2-butanone, which is then reduced to 2,3-butanediol.[2][3] A smaller portion of 2-butanone is reduced to 2-butanol.[18] These metabolites are primarily excreted in the urine.[2]

Conclusion and Data Gaps

There is a significant lack of publicly available toxicological data for this compound. While it is identified as a metabolite of 2-butanone, a comprehensive safety assessment would require dedicated studies on the compound itself. Key data gaps include:

-

Acute toxicity data (oral, dermal, inhalation).

-

A full battery of genotoxicity studies.

-

Repeated dose toxicity studies to identify target organs and establish a NOAEL.

-

Developmental and reproductive toxicity (DART) studies.

-

Toxicokinetic data for this compound itself.

For professionals in research and drug development, it is crucial to either commission these studies or conduct a thorough literature search in proprietary databases to ensure a complete safety profile before extensive use or inclusion in products intended for human exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. scbt.com [scbt.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. Micronucleus test - Wikipedia [en.wikipedia.org]

- 16. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Unveiling the Past: A Technical History of 3-Hydroxy-3-methyl-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methyl-2-butanone, a molecule of significant interest in various scientific domains, boasts a rich history intertwined with the burgeoning fields of microbiology and organic chemistry in the late 19th and early 20th centuries. Initially identified as a metabolic byproduct in bacteria, its journey from a curious discovery to a compound with diverse applications is a testament to the evolution of scientific inquiry. This technical guide delves into the historical context of its discovery, the elucidation of its biosynthetic pathways, and the early experimental protocols that laid the foundation for our current understanding.

Historical Context of Discovery

The story of this compound, more commonly known in historical literature as acetoin or acetyl methyl carbinol, begins not in a chemist's flask, but in the realm of bacteriology. In 1898, German bacteriologists Daniel Wilhelm Otto Voges and Bernhard Proskauer developed a colorimetric test to differentiate between certain bacteria based on their metabolic products from glucose fermentation. This test, which would become famously known as the Voges-Proskauer test, revealed the presence of a substance that produced a characteristic red color upon the addition of potassium hydroxide.[1][2] This substance was later identified as acetoin.

While its presence in the microbial world was established, the first chemical synthesis of a related compound, its oxidized form diacetyl, was achieved by J. N. Collie. The definitive first chemical synthesis of this compound itself was later accomplished by O. Piloty and O. Ruff. These early syntheses were crucial in confirming the structure of the molecule and providing pure samples for further study.

The early 20th century saw a flurry of research aimed at understanding the biological significance of acetoin. It was recognized as a key intermediate in the fermentative production of 2,3-butanediol, a process of considerable industrial interest. The elucidation of the metabolic pathway responsible for its production, the butylene glycol pathway, was a significant milestone. This pathway was found to be a branch of the well-established Embden-Meyerhof-Parnas (EMP) pathway of glycolysis, the foundational steps of which were being pieced together by scientists like Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas during the same period.[3][4][5]

Data Presentation

Quantitative data from early 20th-century studies on this compound is scarce and often lacks the precision of modern analytical techniques. However, the available information provides valuable insights into the yields and concentrations observed in early experiments.

| Experiment Type | Precursor/Substrate | Product | Yield/Concentration | Reference/Year |

| Chemical Synthesis | 2-methyl-3-butyn-2-ol | This compound | 32.2% | (Modern Method)[6][7] |

| Bacterial Fermentation | Glucose | Acetoin | 2.4 - 40 mg/liter | Haukeli and Lie (Mid-20th Century)[1] |

| Yeast Fermentation | Glucose | Acetoin | 25 - 100 mg/liter (mid-fermentation) | (Mid-20th Century)[1] |

| Yeast Fermentation | Grape Must | Acetoin | up to 200 mg/liter (apiculate yeasts) | Antoniani and Gugnoni (Mid-20th Century)[1] |

Experimental Protocols

The methodologies employed in the early investigations of this compound were foundational to the fields of microbiology and analytical chemistry.

The Voges-Proskauer Test

This qualitative test was the cornerstone for detecting acetoin production by microorganisms for many decades.

Principle: The test detects the presence of acetoin, which is oxidized to diacetyl in an alkaline environment. The diacetyl then reacts with a guanidino group-containing compound (from peptone in the culture medium) and α-naphthol to produce a red-colored complex.

Original Reagents:

-

Potassium hydroxide (KOH) solution

-

α-Naphthol solution (often in ethanol)

Protocol:

-

Aseptically inoculate a tube of MR-VP (Methyl Red-Voges Proskauer) broth with a pure culture of the test bacterium.

-

Incubate the culture at an appropriate temperature (typically 35-37°C) for 24-48 hours.

-

After incubation, transfer a small volume (e.g., 1 mL) of the broth to a clean test tube.

-

Add 0.6 mL of 5% α-naphthol solution and mix.

-

Add 0.2 mL of 40% KOH solution and mix.

-

Observe for the development of a red color at the surface of the medium within 30 minutes. A positive result is indicated by a distinct red or pink color, while a negative result shows no color change or a copper-like color.

Early Chemical Synthesis (Illustrative Modern Protocol)

While the exact details of the very first synthesis by Piloty and Ruff require access to historical chemical archives, a representative modern laboratory synthesis is provided below, which is based on the hydration of an alkyne.

Reactants:

-

2-methyl-3-butyn-2-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Yellow mercury oxide (HgO)

-

Water

-

Diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Slowly mix 19 mL of concentrated sulfuric acid with 100 mL of water.

-

Add 13 g of yellow mercury oxide to the diluted sulfuric acid over 1.5 hours.

-

Add 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol dropwise to the mercury-containing sulfuric acid solution while maintaining the temperature at 65-75°C.

-

Stir the reaction mixture at 65-75°C for 30 minutes.

-

Cool the reaction to room temperature and perform suction filtration.

-

Extract the filtrate with diethyl ether (3 x 20 mL).

-

Wash the combined organic phases with water and then with sodium bicarbonate solution.

-

Dry the organic phase with anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate by rotary evaporation and then distill, collecting the fraction at 140°C to obtain this compound.

Signaling Pathways and Logical Relationships

The primary historical context for this compound lies within metabolic pathways rather than signaling pathways as understood in the modern sense. The logical relationship of its production is a direct consequence of the cell's metabolic state, particularly the overflow of pyruvate from glycolysis under certain conditions.

Microbial Production of this compound

The following diagram illustrates the key steps in the microbial synthesis of this compound as understood from the elucidation of the butylene glycol pathway.

Caption: Microbial synthesis of this compound from glucose.

Experimental Workflow for Voges-Proskauer Test

The logical flow of the Voges-Proskauer test is a straightforward experimental procedure designed for a clear qualitative outcome.

Caption: Workflow of the Voges-Proskauer test for acetoin detection.

References

- 1. journals.asm.org [journals.asm.org]

- 2. XCVIII.—The action of acetyl chloride on the sodium salt of diacetylacetone, and the constitution of pyrone compounds - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. EMP pathway: Steps, Diagram and Significance [allen.in]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 115-22-0 [chemicalbook.com]

Role of 3-Hydroxy-3-methyl-2-butanone in fermentation processes

An In-depth Technical Guide on the Role of 3-Hydroxy-3-methyl-2-butanone in Fermentation Processes

Introduction

This compound, more commonly known as acetoin, is a four-carbon organic compound that plays a pivotal role in the metabolic activities of numerous microorganisms.[1][2] As a key intermediate in the 2,3-butanediol fermentation pathway, acetoin is produced by a wide range of bacteria, yeasts, and fungi.[1] Its presence is of significant interest in various industrial fermentation processes, where it can act as a crucial flavor and aroma compound in food and beverages or serve as a valuable platform chemical for the synthesis of other compounds.[3][4][5][6]

This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and physiological significance of acetoin in microbial fermentation. It details its specific roles in the production of alcoholic beverages, dairy products, and vinegar, and explores metabolic engineering strategies for its enhanced production. Furthermore, this document furnishes detailed experimental protocols for the quantification of acetoin and presents quantitative data in a structured format to facilitate comparison and analysis for researchers, scientists, and drug development professionals.

Biosynthesis of this compound (Acetoin)

The primary route for acetoin synthesis in microorganisms begins with pyruvate, a central intermediate of glycolysis.[1][7] There are two main pathways for its production.

Pathway 1: Direct Decarboxylation of α-Acetolactate

The most common pathway involves two key enzymatic steps:

-

α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form one molecule of α-acetolactate.[7][8][9] This enzyme is also referred to as catabolic α-acetolactate forming enzyme.[7]

-

α-Acetolactate Decarboxylase (ALDC): α-acetolactate is then decarboxylated to produce (R)-acetoin.[7][8]

Pathway 2: Via Diacetyl Intermediate

Alternatively, α-acetolactate can be non-enzymatically and oxidatively decarboxylated to diacetyl, especially under aerobic conditions.[7][10] Diacetyl, a compound known for its strong buttery aroma, is then reduced to acetoin by the enzyme diacetyl reductase or 2,3-butanediol dehydrogenase.[7][8][10] In yeasts, another pathway involves the condensation of active acetaldehyde with free acetaldehyde, catalyzed by pyruvate decarboxylase.[11]

Caption: Primary microbial biosynthesis pathways of acetoin from pyruvate.

Physiological Significance in Fermentation

Microorganisms produce acetoin for several key physiological reasons:

-

Prevention of Acidification: During fermentation of excess carbohydrates, the production of acidic byproducts like acetic acid can lower the medium's pH to inhibitory levels. The conversion of acidic pyruvate to neutral acetoin helps prevent over-acidification, allowing the culture to continue to grow.[1][2][12][13]

-

Carbon Storage: When preferred carbon sources are depleted, some bacteria can utilize the stored acetoin as an energy source to maintain cell density during the stationary phase of growth.[1][2][12]

-

Redox Balance (NAD+/NADH Ratio): The synthesis and catabolism of acetoin and its reduced form, 2,3-butanediol, are involved in the regeneration of NAD+ from NADH, which is crucial for maintaining redox balance and sustaining glycolysis.[1]

-

Toxicity and Stress Response: While beneficial, high concentrations of acetoin can be toxic to cells, causing damage to DNA and proteins.[3][4] Microorganisms have developed adaptive responses, such as altering their membrane fatty acid composition, to cope with acetoin-induced stress.[3][4]

Role of Acetoin in Specific Fermentation Industries

The production of acetoin is a critical factor in determining the quality and sensory characteristics of many fermented products.

Alcoholic Beverages (Wine and Beer)

In winemaking and brewing, acetoin and its precursor diacetyl are significant contributors to the final aroma profile.

-

Wine: Acetoin contributes to the "bouquet" of wine.[14] Its concentration is typically low in dry wines (5-20 mg/L) but can be much higher in sweet dessert wines (50-200 mg/L).[15] While acetoin itself has a high flavor threshold (around 150 mg/L), it is a direct precursor to diacetyl, which imparts a distinct buttery or butterscotch off-flavor at very low concentrations.[14][16] Different yeast species have varying capacities for acetoin production; for instance, apiculate yeasts like Kloeckera apiculata can produce significant amounts early in fermentation, which may then be utilized by Saccharomyces cerevisiae.[14][16]

-

Beer: Similar to wine, diacetyl is generally considered an off-flavor in most beer styles, particularly lagers. The precursor, α-acetolactate, is excreted by yeast during fermentation and then chemically converts to diacetyl in the beer.[17] The yeast subsequently reabsorbs the diacetyl and reduces it to the less flavor-active acetoin and finally to 2,3-butanediol.[17][18] Proper management of fermentation conditions (temperature, yeast health) is crucial to ensure this reduction is complete.

| Product | Typical Acetoin Concentration (mg/L) | Reference(s) |

| Dry Wines | 5 - 20 | [15] |

| Sweet/Dessert Wines | 50 - 200 | [15] |

| Sherry (Submerged Flor) | Up to 350 - 450 | [14][15] |

| Beer | Varies (often low post-maturation) | [19] |

Table 1: Typical concentrations of acetoin found in various alcoholic beverages.

Dairy Products

In dairy fermentations, acetoin and diacetyl are desirable flavor compounds, contributing to the characteristic buttery and creamy notes of products like cultured butter, sour cream, and certain cheeses.[20][21] Lactic acid bacteria (LAB), particularly Lactococcus lactis subsp. lactis bv. diacetylactis, are key producers.[8] These organisms co-metabolize citrate and glucose, with citrate metabolism leading to the pyruvate pool that fuels acetoin and diacetyl synthesis.[8]

Vinegar Fermentation

Acetoin is an important aroma-active chemical in traditional cereal vinegars, such as Zhenjiang aromatic vinegar.[9][22] Acetic acid bacteria (AAB), especially Acetobacter pasteurianus, along with some Lactobacillus species, are the primary functional producers of acetoin in these complex microbial communities.[22][23] In this environment, acetoin can be an important metabolite of lactate catabolism.[9]

Catabolism of Acetoin

Microorganisms that use acetoin as a carbon source possess specific catabolic pathways to break it down.

-

Conversion to Acetyl-CoA: The primary catabolic route is via the acetoin dehydrogenase enzyme system (AoDH) .[12] This multi-enzyme complex, analogous to the pyruvate dehydrogenase complex, converts acetoin into acetaldehyde and acetyl-CoA.[2] The acetyl-CoA can then enter the citric acid cycle for energy production.

-

Reduction to 2,3-Butanediol: Acetoin can be reversibly reduced to 2,3-butanediol by 2,3-butanediol dehydrogenase (BDH) , also known as acetoin reductase.[2][7] This reaction is important for regenerating NAD+ and serves as a mechanism to store carbon and reducing equivalents.

Caption: Primary microbial catabolic pathways for acetoin utilization.

Metabolic Engineering for Enhanced Production

Acetoin is a valuable platform chemical for producing derivatives like 2,3-butanediol, a precursor for synthetic rubber and other polymers.[10] Consequently, significant research has focused on metabolically engineering microorganisms for high-titer acetoin production. Strategies often involve:

-

Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes like α-acetolactate synthase (alsS) and α-acetolactate decarboxylase (alsD).[5][10]

-

Deletion of Competing Pathways: Knocking out genes that divert carbon flux away from acetoin, such as those involved in lactate, acetate, or 2,3-butanediol production.[5]

-

Optimization of Redox Balance: Engineering pathways to maintain an optimal NAD+/NADH ratio, which can be a limiting factor in acetoin synthesis.[5]

| Microorganism | Engineering Strategy | Acetoin Titer (g/L) | Reference(s) |

| Corynebacterium glutamicum | Blocked anaplerotic pathways, integrated additional budAB copies | 102.45 | [5] |

| Bacillus subtilis | Enhanced expression of alsR (regulator) | 41.5 | [10] |

| Engineered E. coli | Utilized mixed sugars from lignocellulosic hydrolysate | 62.2 | [10] |

Table 2: Examples of engineered microbial strains for enhanced acetoin production.

Experimental Protocols

Accurate quantification of acetoin is essential for research and process control. Various methods are available, ranging from simple colorimetric assays to sophisticated chromatographic techniques.

Protocol 1: Colorimetric Quantification of Acetoin

This method is based on the reaction of acetoin in an alkaline environment with an oxidizing agent, 3,5-dinitrosalicylic acid, to produce a colored compound that can be measured spectrophotometrically.[24] It is suitable for rapid screening of a large number of samples.[24]

Materials:

-

Acetoin standard solution (e.g., 100 mg in 100 mL distilled water).[24]

-

3,5-Dinitrosalicylic acid (DNS) reagent.[24]

-

Spectrophotometer.

-

Fermentation broth samples.

Procedure:

-

Standard Curve Preparation: a. Prepare a series of acetoin standard solutions of known concentrations (e.g., 0 to 0.08 mg/mL).[24] b. To a test tube, add a defined volume of each standard solution and a defined volume of DNS reagent.[24] c. Heat the tubes in a boiling water bath for 5 minutes.[24] d. Cool the tubes to room temperature and dilute with distilled water to a final volume (e.g., 25 mL).[24] e. Measure the absorbance at 540 nm against a blank (reagent only).[24] f. Plot absorbance versus concentration to create a standard curve.[24]

-

Sample Analysis: a. Centrifuge the fermentation broth to remove cells. b. Dilute the supernatant with distilled water to ensure the acetoin concentration falls within the linear range of the standard curve.[24] c. Repeat steps 1b-1e for the diluted samples. d. Calculate the acetoin concentration in the original sample using the standard curve and accounting for the dilution factor.[24]

Protocol 2: GC-MS Quantification of Acetoin

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for the simultaneous quantification of acetoin and related compounds like diacetyl.[25]

Materials:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

-

Appropriate capillary column (e.g., Stabilwax-DA to reduce peak tailing).[26]

-

Extraction solvent (e.g., ethyl acetate).[25]

-

Internal standard.

-

Fermentation broth samples.

Procedure:

-

Sample Preparation: a. Take a known volume of fermentation broth. b. To prevent the decomposition of α-acetolactate into diacetyl or acetoin during analysis, neutralize the sample.[25] c. Add a known amount of internal standard. d. Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and separating the organic phase.[25]

-

GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS system. b. Run a temperature program optimized for the separation of volatile compounds. c. The mass spectrometer is used to identify and quantify acetoin based on its specific mass spectrum and retention time relative to the internal standard.

-

Quantification: a. Prepare a calibration curve using standards of known acetoin concentrations. b. Calculate the concentration in the sample by comparing its peak area (relative to the internal standard) to the calibration curve.

Caption: Experimental workflow for colorimetric quantification of acetoin.

Conclusion

This compound (acetoin) is a metabolite of profound importance in microbial fermentation. Its role extends from being a critical determinant of the sensory qualities of foods and beverages to a defense mechanism against environmental stress for the microorganisms themselves. Understanding the intricate pathways of its synthesis and catabolism, as well as the regulatory networks that control its production, is essential for optimizing industrial fermentation processes. For researchers and drug development professionals, the study of acetoin metabolism offers insights into microbial physiology and presents opportunities for the bio-based production of valuable chemicals through metabolic engineering. The continued development of precise analytical methods will further enhance our ability to monitor and control this key fermentation product.

References

- 1. Acetoin Metabolism in Bacteria - ProQuest [proquest.com]

- 2. Acetoin - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of Acetoin Toxicity and Adaptive Responses in an Acetoin-Producing Species, Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Acetoin Toxicity and Adaptive Responses in an Acetoin-Producing Species, Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. article.sciencepg.com [article.sciencepg.com]

- 8. Activation of the Diacetyl/Acetoin Pathway in Lactococcus lactis subsp. lactis bv. diacetylactis CRL264 by Acidic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. The 3-Hydroxy-2-Butanone Pathway Is Required for Pectobacterium carotovorum Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. The Formation of Acetoin and Diacetyl during Fermentation, and the levels found in Wines | American Journal of Enology and Viticulture [ajevonline.org]

- 16. Définition de l’acétoïne | Vocabulaire du vin AVEINE – Aveine Solutions [aveine.com]

- 17. Diacetyl control during brewery fermentation via adaptive laboratory engineering of the lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. byo.com [byo.com]

- 19. Determination and quantitative analysis of acetoin in beer with headspace sampling-gas chromatography [agris.fao.org]

- 20. The genetic basis underlying variation in production of the flavour compound diacetyl by Lactobacillus rhamnosus strains in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kefir - Wikipedia [en.wikipedia.org]

- 22. journals.asm.org [journals.asm.org]

- 23. Acetic Acid Bacteria in Sour Beer Production: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijcmas.com [ijcmas.com]

- 25. Method for the simultaneous assay of diacetyl and acetoin in the presence of alpha-acetolactate: application in determining the kinetic parameters for the decomposition of alpha-acetolactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cdc.gov [cdc.gov]

An In-depth Technical Guide to the Chirality and Enantiomeric Forms of 3-Hydroxy-3-methyl-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methyl-2-butanone is a chiral α-hydroxy ketone with significant applications as a biologically active natural product and a versatile pharmaceutical intermediate.[1] Its single stereocenter dictates the existence of two enantiomeric forms, (R)- and (S)-3-hydroxy-3-methyl-2-butanone, whose distinct stereochemistry can lead to differential biological activities. This technical guide provides a comprehensive overview of the chirality of this compound, including its physicochemical properties, synthesis, and potential biological relevance. Due to the limited availability of specific data on the individual enantiomers in publicly accessible literature, this guide also presents general methodologies for the asymmetric synthesis and resolution of chiral α-hydroxy ketones as a reference for researchers.

Physicochemical Properties

The following table summarizes the known physicochemical properties of racemic this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [2] |

| Molecular Weight | 102.13 g/mol | [2] |

| CAS Number | 115-22-0 | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1][3] |

| Boiling Point | 140-141 °C | [3] |

| Density | 0.971 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.415 | [3] |

| Solubility | Soluble in chloroform | [1] |

Chirality and Enantiomeric Forms

The chirality of this compound arises from the presence of a stereocenter at the C3 carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), an acetyl group (-COCH₃), and another methyl group. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.

Synthesis and Resolution

Racemic Synthesis

A common method for the synthesis of racemic this compound involves the hydration of 2-methyl-3-butyn-2-ol.[1]

Experimental Protocol:

-

To a solution of 19 mL of concentrated sulfuric acid in 100 mL of water, 13 g of yellow mercury oxide is added over 1.5 hours.

-

At a temperature of 65-75 °C, 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol is added dropwise to the acidic mercury oxide suspension.

-

The reaction mixture is stirred at 65-75 °C for 30 minutes.

-

After cooling to room temperature, the mixture is subjected to suction filtration.

-

The filtrate is extracted three times with 20 mL of ether.

-

The combined organic phases are washed with water and a sodium bicarbonate solution.

-

The organic phase is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed by rotary evaporation, and the residue is distilled to collect the fraction at 140 °C, yielding this compound.[1]

Asymmetric Synthesis and Resolution Strategies

3.2.1. Asymmetric Reduction of a Prochiral Precursor:

One common approach is the asymmetric reduction of a prochiral diketone, such as 2,3-butanedione (diacetyl), using a chiral reducing agent or a biocatalyst. Enzymes like carbonyl reductases from various microorganisms are known to exhibit high enantioselectivity in such reactions.

3.2.2. Kinetic Resolution of the Racemate:

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed transesterification is a particularly effective method for the kinetic resolution of racemic α-hydroxy ketones. In this process, one enantiomer is selectively acylated by the lipase, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Biological Relevance: The 3-Hydroxy-2-Butanone Pathway

While specific signaling pathways involving the enantiomers of this compound in mammalian systems are not well-documented, the closely related molecule, 3-hydroxy-2-butanone (acetoin), is a key component of the 2,3-butanediol pathway in various microorganisms. This pathway is significant in bacterial pathogenesis, particularly in plant pathogens like Pectobacterium carotovorum.[4][5] The production of 3-hydroxy-2-butanone can influence the virulence of these bacteria.[4]

The pathway begins with pyruvate, a central metabolite, and proceeds through the formation of α-acetolactate, which is then converted to acetoin (3-hydroxy-2-butanone). This molecule can then be further reduced to 2,3-butanediol.

Conclusion